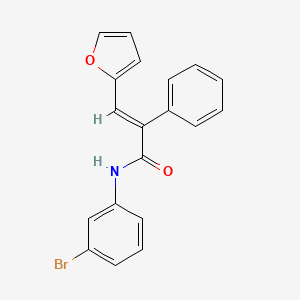![molecular formula C25H23N3O3 B4936137 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide, also known as FIPI, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in a variety of cellular processes. In
科学的研究の応用
1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has been used in a variety of scientific research applications, particularly in the study of PLD and its role in cellular processes. PLD is involved in a number of physiological processes, including vesicle trafficking, membrane fusion, and cell signaling. By inhibiting the activity of PLD, 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide can be used to investigate the role of PLD in these processes.
作用機序
1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide inhibits the activity of PLD by binding to its catalytic domain. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which is involved in a variety of cellular processes. By inhibiting this reaction, 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide can disrupt the normal functioning of PLD and allow researchers to investigate the role of PLD in cellular processes.
Biochemical and physiological effects:
1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. Inhibition of PLD activity by 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has been shown to reduce cell proliferation and migration, as well as induce apoptosis in cancer cells (2). Additionally, 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has been shown to reduce inflammation in animal models of rheumatoid arthritis (3). These effects suggest that 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
実験室実験の利点と制限
One advantage of using 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide in lab experiments is its specificity for PLD. By selectively inhibiting PLD activity, researchers can investigate the role of PLD in cellular processes without affecting other enzymes or pathways. However, one limitation of using 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide is its potential toxicity. 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research involving 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide. One potential area of research is the development of more potent and selective PLD inhibitors. Additionally, the therapeutic potential of 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide in cancer and inflammatory diseases should be further investigated. Finally, the role of PLD in other cellular processes, such as autophagy and lipid metabolism, should be investigated using 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide and other PLD inhibitors.
Conclusion:
In conclusion, 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide, or 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide, is a small molecule inhibitor that has potential applications in scientific research. 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide inhibits the activity of PLD, allowing researchers to investigate the role of PLD in cellular processes. While 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide has some limitations, including potential toxicity, it has several advantages for use in lab experiments. Future research directions for 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide include the development of more potent and selective PLD inhibitors, investigation of its therapeutic potential, and investigation of the role of PLD in other cellular processes.
合成法
1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide can be synthesized using a multi-step process involving the reaction of several chemicals. The synthesis process has been described in detail in a 2010 publication by Scott et al. (1). Briefly, the synthesis involves the reaction of 3-(1H-indol-2-yl)phenylboronic acid with 4-piperidinecarboxylic acid, followed by the reaction of the resulting compound with furoyl chloride. The final product, 1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide, is obtained after purification using column chromatography.
特性
IUPAC Name |
1-(furan-3-carbonyl)-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-24(17-8-11-28(12-9-17)25(30)20-10-13-31-16-20)26-21-6-3-5-18(14-21)23-15-19-4-1-2-7-22(19)27-23/h1-7,10,13-17,27H,8-9,11-12H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZSHXQHYQAGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4N3)C(=O)C5=COC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4936054.png)

![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)

![{2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B4936098.png)
![N-phenyl-N'-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea](/img/structure/B4936103.png)
![N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide](/img/structure/B4936107.png)
![N-(2,4-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4936119.png)
![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4936131.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936133.png)
![methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate](/img/structure/B4936139.png)
![1-(2-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4936145.png)
amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4936147.png)